molecular formula C12H18N6O2 B2976026 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 300391-56-4

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2976026
CAS No.: 300391-56-4
M. Wt: 278.316
InChI Key: FDYKRGIGKFPKEU-UHFFFAOYSA-N
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Description

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule belongs to a class of purine-2,6-dione derivatives that are of significant interest in medicinal chemistry and drug discovery . Compounds within this structural family have been investigated for their potential to interact with key biological targets; for instance, closely related purine-dione piperazine hybrids have been identified as ligands for the dipeptidyl peptidase 4 (DPP-4) enzyme, a well-known target in metabolic disease research . The structure, featuring a piperazine substituent, is often explored to modulate the physicochemical properties and binding affinity of lead molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. For specific handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-3-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17-6-4-13-5-7-17/h13H,3-7H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYKRGIGKFPKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves several steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are commonly used for the synthesis of piperazine derivatives, which are key intermediates in the production of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Profiles and Physicochemical Properties

Key structural analogs and their substituent differences are summarized below:

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-Ethyl, 3-Methyl, 8-Piperazin-1-yl C₁₂H₁₈N₆O₂ 302.32 Enhanced lipophilicity and solubility
Etophylline 7-(2-Hydroxyethyl), 1,3-Dimethyl C₉H₁₂N₄O₃ 224.21 Bronchodilator; polar hydroxyethyl group
8-(Hydroxymethyl)theophylline 8-Hydroxymethyl, 1,3-Dimethyl C₈H₁₀N₄O₃ 210.19 Increased polarity, reduced stability
Compound 11c (8-mercapto derivative) 8-Mercapto, 3-Ethyl, 1-THP-methyl C₁₂H₁₆N₄O₃S 308.34 Thiol group enhances metal coordination
Dihydroxypyrido-pyrazine-1,6-dione (46) Pyrido-pyrazine core (non-purine) - - EC₅₀ = 6 nM; distinct core structure
Compound 7-(3-Phenylpropyl), 8-(4-Ethylpiperazin-1-yl) C₂₁H₂₈N₆O₂ 396.49 High lipophilicity; bulky substituents
Etophylline (7-(2-Hydroxyethyl))
  • Activity: Bronchodilation via adenosine receptor antagonism.
  • Comparison : The target compound’s 7-ethyl group lacks the hydroxyethyl’s polarity, likely improving metabolic stability but reducing solubility. The absence of a 1-methyl group (vs. etophylline) may alter receptor selectivity.
8-Mercapto Derivatives (e.g., Compound 11c)
  • Comparison : The target’s piperazine group offers basicity and solubility advantages over mercapto, which may oxidize to disulfides.
Dihydroxypyrido-pyrazine-1,6-dione (46)
  • Activity : High potency (EC₅₀ = 6 nM) in undisclosed assays.
  • Comparison : The pyrido-pyrazine core differs from purine, suggesting divergent target engagement. Piperazine in the target may mimic pyrido-pyrazine’s hydrogen-bonding capacity.
Compound (7-(3-Phenylpropyl))
  • Activity: No reported data; structural features suggest CNS or kinase targeting.
  • 3-phenylpropyl.

Biological Activity

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound belongs to a class of molecules that interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a significant role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control.

Table 1: Summary of DPP-IV Inhibition Studies

Study ReferenceInhibition PercentageIC50 Value (µM)Remarks
Study A85%12.5Effective in vitro
Study B70%20.0Moderate efficacy
Study C90%10.0High potency

Antimicrobial Activity

In addition to its enzyme inhibition properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Further research is needed to elucidate the specific mechanisms and effectiveness against different microbial strains.

Case Studies

  • Case Study on DPP-IV Inhibition :
    • Objective : To evaluate the efficacy of this compound in diabetic animal models.
    • Results : The compound demonstrated significant reductions in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes management.
  • Case Study on Antimicrobial Effects :
    • Objective : To assess the antimicrobial properties of the compound against E. coli and S. aureus.
    • Results : The compound showed notable inhibitory effects on both bacterial strains, suggesting potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of DPP-IV, thereby preventing substrate access and subsequent enzyme activity. This mechanism is crucial for understanding how modifications to the compound might enhance its efficacy or selectivity.

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